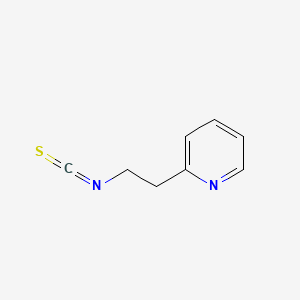

2-(2-Isothiocyanatoethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Biology and Medicinal Chemistry

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone in the fields of chemical biology and medicinal chemistry. researchgate.net Its presence is widespread in natural products, including vitamins and alkaloids, and it serves as a fundamental structural motif in a vast number of pharmaceutical drugs. researchgate.net In fact, over 7,000 existing drugs incorporate a pyridine scaffold in their molecular architecture. rsc.orgrsc.org

The significance of the pyridine moiety stems from several key properties. It is considered a "privileged scaffold" because its derivatives are known to bind to multiple biological targets with high affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for molecular recognition and binding to biological macromolecules such as proteins and enzymes. tandfonline.com Furthermore, the pyridine ring is an isostere of benzene (B151609), meaning it has a similar size and shape, but its electronic properties are distinct due to the presence of the nitrogen atom. rsc.orgrsc.org This allows medicinal chemists to fine-tune the properties of a drug molecule, such as its solubility, metabolic stability, and cell permeability, by incorporating a pyridine ring. rsc.org

The versatility of the pyridine scaffold is evident in the wide range of therapeutic areas where pyridine-containing drugs are employed. These include treatments for cancer, viral infections, bacterial infections, inflammation, and cardiovascular diseases. tandfonline.comresearchgate.net The ability to easily modify the pyridine ring at various positions allows for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates. tandfonline.com

Role of Isothiocyanate Functionality in Chemical Transformations and Biological Interactions

The isothiocyanate group (–N=C=S) is a highly reactive functional group that plays a significant role in both chemical synthesis and biological systems. iiab.me Isothiocyanates are electrophilic, meaning they readily react with nucleophiles such as amines, thiols, and hydroxyl groups. nih.gov This reactivity is central to their utility in chemical transformations, where they serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds. rsc.org

In the biological realm, isothiocyanates are well-known for their presence in cruciferous vegetables like broccoli and cabbage, where they are formed from the enzymatic breakdown of glucosinolates. iiab.metaylorandfrancis.com These naturally occurring isothiocyanates have been the subject of extensive research due to their potential health benefits, including anti-inflammatory and anticancer properties. nih.govtaylorandfrancis.com

The biological activity of isothiocyanates is largely attributed to their ability to covalently modify proteins. nih.govnih.gov By reacting with the nucleophilic side chains of amino acids, such as the thiol group of cysteine, isothiocyanates can alter the structure and function of proteins. nih.gov This can impact various cellular processes, including enzyme activity, signal transduction pathways, and the regulation of gene expression. nih.govnih.gov For instance, some isothiocyanates have been shown to inhibit enzymes involved in the activation of carcinogens and induce enzymes that detoxify harmful substances. taylorandfrancis.com

Rationale for Academic Investigation of 2-(2-Isothiocyanatoethyl)pyridine Derivatives

The academic investigation of derivatives of this compound is driven by the potential to create novel molecules with unique chemical and biological properties by combining the attributes of the pyridine scaffold and the isothiocyanate functionality. The pyridine ring can serve as a directing group, influencing the reactivity and biological targeting of the molecule, while the isothiocyanate group provides a reactive handle for covalent modification of biological targets or for the construction of more complex molecular architectures.

Researchers are exploring how modifications to the pyridine ring of this compound can influence its reactivity and biological activity. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can alter the electrophilicity of the isothiocyanate group, thereby modulating its reactivity towards nucleophiles. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-isothiocyanatoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLUFOQCPWIXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300367 | |

| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36810-91-0 | |

| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36810-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Isothiocyanatoethyl Pyridine and Analogues

Strategies for Isothiocyanate Moiety Introduction

The introduction of the isothiocyanate (-N=C=S) group is a critical step in the synthesis of 2-(2-isothiocyanatoethyl)pyridine. Various reagents and methodologies have been developed to achieve this transformation, each with its own advantages and limitations.

Thiophosgene-mediated Amination

Thiophosgene (B130339) (CSCl₂) has historically been a primary reagent for the synthesis of isothiocyanates from primary amines. nih.gov The reaction between a primary amine and thiophosgene, typically in the presence of a base, is a classic and effective method. nih.gov Though highly effective, the extreme toxicity of thiophosgene has prompted the development of safer alternatives. nih.govnih.gov Triphosgene, while still hazardous, is considered a safer substitute for synthesizing aryl isothiocyanates. nih.gov

The general mechanism involves the reaction of the primary amine with thiophosgene to form a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. nih.gov This method is applicable to a wide range of amines, including those that are chiral or aromatic. nih.gov

Carbon Disulfide and Coupling Reagent Approaches (e.g., DCC)

A widely used and less hazardous alternative to thiophosgene involves the use of carbon disulfide (CS₂) in combination with a coupling reagent. nih.govnih.gov In this approach, the primary amine reacts with carbon disulfide to form a dithiocarbamate salt in situ. nih.govorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govorganic-chemistry.org

Several reagents have been employed for the desulfurization step, including:

Dicyclohexylcarbodiimide (DCC) : This reagent has been successfully used to promote the decomposition of dithiocarbamate salts. nih.gov

Tosyl Chloride : A facile and general protocol utilizes tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts, providing good yields of various alkyl- and arylisothiocyanates. organic-chemistry.org

Other Reagents : A variety of other desulfurizing agents have been explored, such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride, di-tert-butyl dicarbonate, and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). nih.govorganic-chemistry.org

The choice of coupling reagent and reaction conditions can be optimized to accommodate a range of substrates, including those with sensitive functional groups.

Novel and Green Synthetic Routes to Isothiocyanates

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for isothiocyanate synthesis. rsc.orgingentaconnect.com These "green" approaches often utilize less toxic reagents and milder reaction conditions.

Key developments in this area include:

Water-based Synthesis : An efficient method for synthesizing isothiocyanates from primary amines and carbon disulfide has been developed using water as the solvent and sodium persulfate as the desulfurizing agent. rsc.org This procedure is notable for its good chemoselectivity and tolerance of various functional groups. rsc.org

CaO as a Green Reagent : A practical and green method employs calcium oxide (CaO) as both a base and a desulfurizing agent in the reaction of amines with carbon disulfide. ingentaconnect.com This approach offers moderate to high yields under mild conditions. ingentaconnect.com

Biphasic Systems : An improved procedure utilizes a water/ethyl acetate (B1210297) biphasic medium with molecular iodine and sodium bicarbonate for the desulfurization of dithiocarbamic acid salts. cbijournal.com This method is advantageous due to the use of non-toxic and inexpensive reagents. cbijournal.com

Electrochemical and Photocatalyzed Methods : Recent innovations include electrochemical methods that avoid toxic reagents and photocatalyzed reactions of amines with carbon disulfide, both providing good yields of isothiocyanates under mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis : The use of microwave irradiation in conjunction with Lawesson's reagent has been shown to produce aromatic and aliphatic isothiocyanates from isocyanates. nih.gov

These novel methods represent significant progress in making isothiocyanate synthesis more sustainable and accessible.

Pyridine (B92270) Ring Construction and Functionalization

Heterocyclic N-oxide Reactivity and Substitution

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. researchgate.netsemanticscholar.org The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgscripps.edu This enhanced reactivity allows for the introduction of various functional groups that would be difficult to achieve with the parent pyridine. researchgate.net

Key transformations involving pyridine N-oxides include:

Nucleophilic Substitution : The N-oxide can be activated by reagents like phosphorus oxychloride or PyBroP, facilitating the addition of a wide range of nucleophiles to the 2-position. wikipedia.orgacs.org Subsequent deoxygenation, often with zinc dust, yields the 2-substituted pyridine. wikipedia.org

C-H Functionalization : Pyridine N-oxides can act as directing groups for the regioselective functionalization of C-H bonds. researchgate.net For instance, they can be used in photoredox catalysis as hydrogen atom transfer (HAT) agents to facilitate C-H alkylation reactions. acs.orgrsc.org

Rearrangement Reactions : Heating pyridine N-oxides with acetic anhydride can lead to the formation of 2-acetoxypyridines, which can then be hydrolyzed to 2-hydroxypyridines. youtube.com

The reactivity of pyridine N-oxides provides a powerful toolkit for the synthesis of complex pyridine derivatives.

Metal-catalyzed Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction and functionalization of pyridine rings. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Prominent metal-catalyzed reactions for pyridine synthesis include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is widely used for the arylation of pyridines. nih.govorganic-chemistry.org It typically involves the coupling of a halopyridine with an arylboronic acid or its ester. nih.gov The development of highly active palladium-phosphine catalysts has expanded the scope of this reaction to include challenging substrates like aminopyridines. organic-chemistry.org Pyridine-2-sulfinates have also emerged as effective coupling partners, overcoming some limitations of pyridine-2-boronates. rsc.org

Other Cross-Coupling Reactions : Other palladium-catalyzed reactions like the Negishi, Stille, and Sonogashira couplings are also employed for pyridine functionalization. researchgate.netorganic-chemistry.org

Copper-catalyzed Couplings : Copper catalysts have been used for the C-H arylation of pyridine N-oxides with arylboronic esters. nih.gov Copper-catalyzed oxidative coupling reactions have also been developed to construct polysubstituted pyridines. acs.org

[2+2+2] Cycloaddition : Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes provide a powerful method for the de novo construction of the pyridine ring system. mcmaster.ca

These metal-catalyzed methods offer a versatile and powerful platform for the synthesis of a diverse array of functionalized pyridine scaffolds.

Cyclization and Annulation Methodologies

Cyclization and annulation reactions are sophisticated strategies for constructing complex molecular frameworks that can serve as precursors or analogues of this compound. These methodologies facilitate the formation of new ring systems, often leading to intricate molecular designs.

A key cyclization approach involves the intramolecular reaction of isothiocyanate derivatives. For example, N15-isothiouronium derivatives of the glycopeptide antibiotic teicoplanin undergo intramolecular cyclization under alkaline conditions to form new γ-lactam derivatives. nih.gov While this specific reaction does not produce this compound, it exemplifies a cyclization pathway where the isothiocyanate group or its derivative is a key participant in ring formation.

Annulation, the process of building a new ring onto a pre-existing one, is another powerful technique. scripps.edu Methodologies for the annulation of pyridinium (B92312) rings onto other nitrogen heterocycles have been developed, showcasing pathways to construct fused polycyclic systems containing a pyridine ring. acs.org For instance, rhodium-catalyzed annulation of alkynes with various aryl substrates can produce isoquinolones. mdpi.com Furthermore, a novel method for pyridine synthesis involves the reaction of allyl amines and alkynes, proceeding through a copper(II)-promoted dehydrogenation and a rhodium(III)-catalyzed N-annulation sequence. nih.govelsevierpure.com These strategies could be adapted to create precursors that are subsequently converted to this compound analogues. A notable example is the iron-catalyzed annulation of 2-nitrophenols with aryl isothiocyanates to synthesize 2-aminobenzoxazoles, demonstrating the direct use of the isothiocyanate group in forming a heterocyclic ring. nih.gov

The following table summarizes representative cyclization and annulation methodologies conceptually related to the synthesis of this compound precursors and analogues.

| Methodology | Reactants | Product Type | Key Transformation |

| Intramolecular Isothiouronium Cyclization | N15-Isothiouronium derivatives of teicoplanin | γ-Lactam derivatives | Intramolecular cyclization under alkaline conditions. nih.gov |

| Rhodium-Catalyzed Annulation | Alkynes, Aryl substrates | Isoquinolones | Annulation of alkynes with aryl substrates. mdpi.com |

| Copper/Rhodium-Catalyzed N-Annulation | Allyl amines, Alkynes | Pyridines | Sequential dehydrogenation and N-annulation. nih.govelsevierpure.com |

| Iron-Catalyzed Annulation | 2-Nitrophenols, Aryl isothiocyanates | 2-Aminobenzoxazoles | Annulation of 2-nitrophenols with aryl isothiocyanates. nih.gov |

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of this compound is generally accomplished through multi-step synthetic routes, which can be classified as either linear or convergent.

Linear Synthesis:

A prevalent linear synthesis pathway commences with the readily available starting material, 2-vinylpyridine (B74390). wikipedia.orgchemicalbook.comnih.gov This approach involves a sequential series of chemical transformations.

Condensation and Dehydration: One industrial method involves the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269) to produce 2-(2-hydroxyethyl)pyridine, which is subsequently dehydrated to yield 2-vinylpyridine. chemicalbook.comgoogle.comgoogle.com

Conversion to Amine: The 2-vinylpyridine can then be converted to 2-(2-aminoethyl)pyridine (B145717). nih.govtcichemicals.com

Isothiocyanate Formation: The final step is the conversion of the primary amine, 2-(2-aminoethyl)pyridine, to the target compound, this compound. A one-pot method for preparing pyridyl isothiocyanates from their corresponding amines has been developed, which involves the in-situ generation of a dithiocarbamate salt followed by desulfurization. nih.gov Various synthetic methods for isothiocyanates have been reviewed, with many starting from primary amines. rsc.org

Convergent Synthesis:

A convergent synthesis strategy entails the independent preparation of key molecular fragments that are later combined. While less common for a relatively small molecule like this compound, this approach could involve the separate synthesis of 2-(2-aminoethyl)pyridine and a reagent for introducing the isothiocyanate group. However, the direct and efficient conversion of the amine to the isothiocyanate often makes a linear pathway more practical for this specific molecule.

The following table outlines a typical linear synthesis pathway for this compound.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 2-Methylpyridine | Formaldehyde | 2-(2-Hydroxyethyl)pyridine | Condensation chemicalbook.comgoogle.comgoogle.com |

| 2 | 2-(2-Hydroxyethyl)pyridine | Dehydration catalyst | 2-Vinylpyridine | Dehydration chemicalbook.comgoogle.comgoogle.com |

| 3 | 2-Vinylpyridine | Various | 2-(2-Aminoethyl)pyridine | Amination |

| 4 | 2-(2-Aminoethyl)pyridine | Carbon disulfide, Base, Desulfurizing agent | This compound | Isothiocyanate formation nih.gov |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Character of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a key functional group characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement confers a significant electrophilic character upon the carbon atom, making it susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms further enhances this electrophilicity.

Nucleophilic Addition Reactions (e.g., with Amines to form Thioureas)

The electrophilic carbon of the isothiocyanate group readily undergoes nucleophilic addition reactions. A prominent example of this reactivity is the reaction with primary and secondary amines to form substituted thioureas. nih.govnih.gov This reaction is a versatile and widely used method for the synthesis of a diverse range of thiourea (B124793) derivatives. organic-chemistry.orgresearchgate.net The mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate, leading to the formation of a tetrahedral intermediate which then rearranges to the stable thiourea product. nih.gov This reaction is generally efficient and can be carried out under mild conditions, often in solvents like dichloromethane (B109758) or tert-butanol. nih.gov The formation of thioureas is a valuable transformation as these derivatives often exhibit interesting biological activities and are used as intermediates in organic synthesis. organic-chemistry.orgresearchgate.net

Pyridine (B92270) Ring Reactivity Modulations

The pyridine ring in 2-(2-Isothiocyanatoethyl)pyridine is an aromatic heterocycle that influences and is influenced by the attached isothiocyanatoethyl substituent. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which leads to a non-uniform distribution of electron density around the ring. imperial.ac.uk This inherent electronic nature makes the pyridine ring generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) and more susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org

Electrophilic Aromatic Substitution Patterns

The pyridine ring is considered an electron-deficient aromatic system, making electrophilic aromatic substitution (EAS) reactions generally sluggish. uoanbar.edu.iqwikipedia.orgyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iqwikipedia.org

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen). uoanbar.edu.iqquimicaorganica.org Attack at the 2-, 4-, or 6-positions would lead to a resonance-stabilized intermediate where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable. quora.com The 2-(2-isothiocyanatoethyl) substituent itself is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack.

Nucleophilic Aromatic Substitution Regioselectivity

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). uoanbar.edu.iqquora.comstackexchange.comvaia.comquimicaorganica.org Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. quora.comstackexchange.comyoutube.com

In the case of this compound, the presence of the substituent at the 2-position can influence the regioselectivity of nucleophilic attack. While the 2- and 6-positions are electronically activated, the steric bulk of the 2-(2-isothiocyanatoethyl) group might hinder the approach of a nucleophile to the 2-position, potentially favoring attack at the 4- or 6-position, assuming no leaving group is present at these positions. If a good leaving group is present on the ring, substitution will preferentially occur at the activated 2- or 4-positions. quimicaorganica.org

Influence of Substituents on Ring Activation/Deactivation

Substituents on the pyridine ring can significantly modulate its reactivity. Electron-donating groups (EDGs) can activate the ring towards electrophilic substitution and can influence the position of the attack. uoanbar.edu.iq Conversely, electron-withdrawing groups (EWGs), such as the isothiocyanatoethyl group, deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution. uoanbar.edu.iqnih.gov

Derivatization Strategies for Analytical and Research Applications

The reactive nature of the isothiocyanate group makes this compound a valuable reagent for derivatization in analytical and research settings. The primary strategy involves the nucleophilic addition reaction of the isothiocyanate with various nucleophiles to form stable adducts with desirable properties for analysis.

A common application is the derivatization of amines and amino acids. researchgate.net The reaction with the amino group forms a thiourea derivative, which can improve the analyte's properties for chromatographic separation and detection. nih.govresearchgate.net For instance, the formed thiourea may possess a chromophore suitable for UV-Vis detection or can be more amenable to mass spectrometry analysis. nih.gov This strategy is particularly useful for the analysis of hydrophilic isothiocyanates or for the determination of isothiocyanate adducts in biological matrices. nih.govresearchgate.net

Chemical Derivatization for Spectroscopic Characterization

The conversion of this compound into new chemical entities, or derivatives, is a common strategy to facilitate its characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The most prevalent derivatization reaction is the formation of thioureas through reaction with amines. researchgate.netorganic-chemistry.org

The reaction proceeds via the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. sigmaaldrich.com This process is typically efficient and occurs under mild conditions. The resulting thiourea derivative has distinct spectroscopic signatures that confirm the transformation.

For instance, in ¹H NMR spectroscopy , the formation of a thiourea is confirmed by the appearance of new signals corresponding to the N-H protons of the thiourea moiety, which are typically observed in the downfield region of the spectrum. The chemical shifts of the protons on the pyridine ring and the ethyl chain will also be altered, providing further evidence of the new structure. In ¹³C NMR spectroscopy , the most significant change is the appearance of a signal for the thiocarbonyl (C=S) carbon, which resonates at a characteristic downfield position (typically >180 ppm).

Infrared (IR) spectroscopy provides further confirmation. The strong, characteristic absorption band of the isothiocyanate group (around 2000-2200 cm⁻¹) disappears upon derivatization and is replaced by bands corresponding to the N-H stretching (around 3200-3400 cm⁻¹) and C=S stretching (around 1300-1400 cm⁻¹) vibrations of the newly formed thiourea group. researchgate.net

The table below illustrates the expected spectroscopic data for a representative thiourea derivative formed from this compound and a generic primary amine (R-NH₂).

Table 1: Representative Spectroscopic Data for a Thiourea Derivative of this compound

| Spectroscopic Technique | Key Diagnostic Feature | Expected Observation |

|---|---|---|

| ¹H NMR | N-H Protons | Appearance of new, broad signals in the downfield region. |

| Pyridine & Ethyl Protons | Shift in resonance compared to the parent compound. | |

| ¹³C NMR | Thiocarbonyl Carbon (C=S) | Appearance of a new signal at >180 ppm. |

| Infrared (IR) | Isothiocyanate Stretch (-N=C=S) | Disappearance of the strong band at ~2100 cm⁻¹. |

| N-H Stretch | Appearance of one or two bands in the 3200-3400 cm⁻¹ region. |

Derivatization for Chromatographic Enhancement (e.g., GC-MS, LC-MS)

Chemical derivatization is a powerful tool to improve the chromatographic behavior and detection sensitivity of analytes. For this compound, derivatization is primarily employed to enhance its analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS Analysis

For LC-MS, derivatization is often used to improve ionization efficiency and to introduce a stable, charged fragment that can be easily detected. researchgate.net The reaction of this compound with an amine-containing reagent is a common strategy. This reaction forms a thiourea derivative that is typically more amenable to analysis by electrospray ionization (ESI)-MS. researchgate.net The choice of the derivatizing amine can be tailored to introduce specific functionalities, such as a readily ionizable group, which enhances the signal in the mass spectrometer. nih.gov

The resulting thiourea derivatives often exhibit predictable fragmentation patterns under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). researchgate.net A common fragmentation pathway involves the cleavage of the C-N bond of the thiourea structure, yielding a characteristic product ion corresponding to the protonated isothiocyanate or amine, which allows for highly selective and sensitive quantification using techniques like multiple reaction monitoring (MRM). researchgate.netqub.ac.uk

HPLC Analysis

In HPLC with UV or fluorescence detection, analytes with poor chromophores or fluorophores require derivatization to be detected with adequate sensitivity. sigmaaldrich.comnih.gov While the pyridine ring in this compound provides some UV absorbance, converting it to a derivative can significantly enhance its detectability. By reacting the isothiocyanate with a derivatizing agent that contains a strong chromophore or fluorophore (e.g., a dansyl group or a nitroaromatic group), the molar absorptivity or fluorescence quantum yield of the resulting derivative is dramatically increased. nih.govgoogle.com This allows for the detection of the compound at much lower concentrations. The derivatization reaction is often performed "pre-column," before the sample is injected into the HPLC system. sigmaaldrich.com

GC-MS Analysis

Gas chromatography (GC) requires analytes to be volatile and thermally stable. thermofisher.com this compound itself is generally amenable to GC analysis. However, if one is analyzing its reaction products within a complex matrix, these products may be less volatile or more polar, necessitating derivatization. For instance, if the isothiocyanate reacts with a polar biological molecule, the resulting adduct may require derivatization, such as silylation, to increase its volatility for GC-MS analysis. thermofisher.com

The table below summarizes how derivatization enhances the analysis of this compound by different chromatographic methods.

Table 2: Enhancement of Chromatographic Analysis via Derivatization

| Analytical Technique | Derivatization Goal | Example Reaction | Benefit |

|---|---|---|---|

| HPLC-UV/Fluorescence | Introduce a strong chromophore/fluorophore. | Reaction with a fluorescent amine (e.g., dansylamine). | Increased sensitivity and selectivity of detection. nih.gov |

| LC-MS/MS | Improve ionization and provide stable fragments. | Reaction with an amine to form a thiourea. | Enhanced signal intensity and allows for selective detection via MRM. researchgate.net |

| GC-MS | Increase volatility of polar reaction products. | Silylation of polar adducts. | Enables analysis of non-volatile reaction products. thermofisher.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in understanding the intrinsic properties of 2-(2-Isothiocyanatoethyl)pyridine. These calculations offer a detailed picture of electron distribution and its implications for chemical reactions.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to explore the mechanisms of chemical reactions involving this compound. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in understanding reaction pathways and kinetics. nih.gov For instance, in the context of its synthesis or reactions, DFT can elucidate the step-by-step process, such as the nucleophilic attack on the isothiocyanate carbon or reactions involving the pyridine (B92270) nitrogen. wikipedia.orgnih.gov These theoretical insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. iupac.org For this compound, the HOMO is typically associated with the electron-rich regions of the molecule, such as the pyridine ring and the sulfur atom of the isothiocyanate group, making them susceptible to electrophilic attack. researchgate.netscirp.org Conversely, the LUMO is generally localized on the electron-deficient carbon atom of the isothiocyanate group, which is the primary site for nucleophilic attack. researchgate.netyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity; a smaller gap suggests higher reactivity. iarjset.comajchem-a.com

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions susceptible to electrophilic attack (e.g., pyridine ring, sulfur atom). researchgate.netscirp.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Identifies the primary site for nucleophilic attack (e.g., isothiocyanate carbon). researchgate.netyoutube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower stability. iarjset.comajchem-a.com |

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of this compound. ucl.ac.ukmdpi.com These simulations track the motions of atoms over time, providing insights into the molecule's flexibility and preferred shapes (conformers). The ethyl linker between the pyridine ring and the isothiocyanate group allows for considerable conformational freedom. MD simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions with other molecules. nih.gov

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions play a vital role in the supramolecular chemistry of this compound, dictating how individual molecules assemble into larger, organized structures. nih.govnih.gov

π-π Stacking Interactions of the Pyridine Moiety

The pyridine ring of this compound can participate in π-π stacking interactions. researchgate.netnih.gov These interactions occur between the electron-rich π-systems of aromatic rings, contributing to the stability of crystal structures and supramolecular assemblies. researchgate.netrsc.org The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, and their strength is influenced by substituents on the pyridine ring. nih.gov

Chalcogen and Tetrel Bonding Involving Isothiocyanate

The isothiocyanate group (-N=C=S) in this compound can engage in specific non-covalent interactions known as chalcogen and tetrel bonds.

Chalcogen bonding involves the sulfur atom of the isothiocyanate group acting as a Lewis acid, interacting with electron-rich atoms. bohrium.com This interaction is directional and arises from the anisotropic distribution of electron density around the sulfur atom.

Tetrel bonding can occur with the carbon atom of the isothiocyanate group. mdpi.commdpi.comnih.govnih.gov This type of interaction involves a Group 14 element (carbon in this case) acting as an electrophilic center, interacting with a nucleophile. nih.gov Both chalcogen and tetrel bonds are significant in crystal engineering and the formation of supramolecular architectures.

| Interaction Type | Interacting Atoms from this compound | Description |

| π-π Stacking | Pyridine ring | Interaction between the π-electron systems of aromatic rings, contributing to structural stability. researchgate.netnih.govresearchgate.netrsc.org |

| Chalcogen Bonding | Sulfur (from isothiocyanate) | Directional interaction where the sulfur atom acts as a Lewis acid. bohrium.com |

| Tetrel Bonding | Carbon (from isothiocyanate) | Interaction where the carbon atom acts as an electrophilic center. mdpi.commdpi.comnih.govnih.gov |

In Silico Screening and Virtual Ligand Design

In the realm of modern drug discovery, computational methods such as in silico screening and virtual ligand design are indispensable tools for the rational design and identification of novel therapeutic agents. While specific research focusing exclusively on this compound is limited, the broader classes of isothiocyanates and pyridine derivatives have been the subject of extensive computational investigation. These studies provide a valuable framework for understanding the potential applications and molecular interactions of this compound.

In silico approaches for related compounds have been instrumental in predicting their biological activities and mechanisms of action. For instance, virtual screening of large chemical libraries has been employed to identify pyridine and pyrimidine (B1678525) derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a crucial target in cancer therapy. ijfmr.com This process involves molecular docking simulations to predict the binding affinities and modes of interaction of thousands of compounds with the target protein, thereby prioritizing candidates for further experimental validation. ijfmr.com Subsequent in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses help in assessing the drug-likeness and potential safety profiles of the identified hits. ijfmr.com

Molecular docking studies have also been pivotal in elucidating the anticancer potential of various isothiocyanates. In a study on phenyl isothiocyanates, molecular docking was used to understand the interactions between the compounds and target proteins, revealing favorable binding affinities that correlated with their observed anticancer activity. nih.gov Such computational models are crucial for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective analogs.

Furthermore, virtual ligand design has been successfully applied to develop novel pyridine-containing compounds. For example, structure-based virtual screening was used to design new pyridine and pyrimidine sugar compounds as antagonists for the estrogen receptor-alpha (ERα), a key target in breast cancer. nih.gov This approach relies on the known three-dimensional structure of the target protein to design molecules that fit precisely into the binding site, leading to a higher probability of successful inhibition. The predicted binding patterns from these in silico studies showed good correlation with the experimentally determined biological activities of the synthesized compounds. nih.gov

The insights gained from these computational studies on related isothiocyanates and pyridine derivatives are foundational for exploring the therapeutic potential of this compound. The methodologies of in silico screening and virtual ligand design offer a powerful platform for identifying potential biological targets and for designing novel analogs with enhanced efficacy and specificity.

Table 1: Examples of In Silico Studies on Pyridine and Isothiocyanate Derivatives

| Compound Class | Computational Method | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| Phenyl Isothiocyanates | Molecular Docking, DFT Studies | Anticancer (Ovarian Cancer Cells) | Favorable binding affinities and drug-likeness parameters were predicted. | nih.gov |

| Pyridine Derivatives | Virtual Screening, Molecular Docking | CDK9 | Identified promising pyridine derivatives with potential CDK9 inhibitory activity. | ijfmr.com |

| Pyridine and Pyrimidine Sugar Compounds | Structure-Based Virtual Screening | ERα | Predicted good binding patterns for the designed derivatives as ERα antagonists. | nih.gov |

| Pyridine Derivatives | Molecular Modeling | Tubulin | Modeling studies confirmed essential binding interactions, aiding in the prediction of anticancer activity. | rsc.org |

Table 2: Anticancer Activity of Selected Pyridine Derivatives from In Silico Guided Studies

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3a | Huh-7 | 6.54 | rsc.org |

| Compound 3b | Huh-7 | 6.54 | rsc.org |

| A549 | 15.54 | ||

| MCF-7 | 6.13 | ||

| Compound 5a | Huh-7 | >50 | rsc.org |

| MCF-7 | 10.11 | ||

| Compound 5b | Huh-7 | 25.42 | rsc.org |

| MCF-7 | 15.22 |

Biochemical Interaction and Mechanistic Research in Vitro and in Silico Focus

Enzyme Inhibition and Modulation Studies (In Vitro)

The ability of 2-(2-isothiocyanatoethyl)pyridine and related structures to modulate the activity of specific enzymes is a key area of mechanistic research. In vitro enzyme inhibition assays provide quantitative data on the potency and mode of action of these compounds against various enzymatic targets.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. nih.govbenthamscience.com While direct inhibition by this compound is not extensively documented, related thiosemicarbazone derivatives have been synthesized and evaluated as potent CA inhibitors. nih.govrjraap.com Thiosemicarbazones, which can be derived from isothiocyanates, often feature a thiosemicarbazide moiety that is crucial for their inhibitory activity against CAs. nih.gov Studies on various thiosemicarbazone derivatives have shown that they can inhibit different human (hCA) and bovine (bCA) carbonic anhydrase isoforms with inhibition constants (Kᵢ) in the micromolar to nanomolar range. nih.govrjraap.com Molecular docking studies suggest these compounds bind within the enzyme's active site. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Select Thiosemicarbazone Derivatives

| Compound | Target Isoform | Kᵢ Value | Mode of Inhibition |

|---|---|---|---|

| Derivative 3d | bCA-II | 2.5 ± 0.015 µM | Noncompetitive nih.goveurekaselect.com |

| Derivative 3e | bCA-II | 5.02 - 14.70 µM | Competitive nih.goveurekaselect.com |

| Derivative 3g | hCA-II | 5.95 ± 0.002 µM | Competitive nih.goveurekaselect.com |

| Derivative 6b | hCA I | 7.16 nM | Not specified rjraap.com |

| Derivative 6b | hCA II | 0.31 nM | Not specified rjraap.com |

| Derivative 6e | hCA II | 0.34 nM | Not specified rjraap.com |

Protein kinases are critical regulators of cellular signaling, and their inhibition is a major focus of drug development. Isothiocyanates have been shown to directly and covalently inhibit certain kinases. For example, PEITC can inhibit the MEKK1 protein kinase by reacting with a specific cysteine residue in its ATP-binding pocket. nih.gov This interaction is irreversible and blocks downstream signaling pathways. nih.gov

While direct data on this compound is scarce, research into isomeric and related heterocyclic structures provides valuable insights. Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a kinase implicated in several diseases. nih.govresearchgate.net Studies have identified various small molecules, including flavones and indole derivatives, that act as potent, ATP-competitive inhibitors of DYRK1A, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net This demonstrates that heterocyclic scaffolds, related to the pyridine (B92270) ring in this compound, are capable of targeting the active sites of kinases like DYRK1A.

Table 3: In Vitro Kinase Inhibition by Isothiocyanates and Related Heterocyclic Compounds

| Inhibitor | Kinase Target | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | MEKK1 | Dose-dependent inhibition | Covalent modification of Cys1238 in ATP binding pocket nih.gov |

| Quercetin (Flavone) | DYRK1A | 1.7 µM | ATP-competitive inhibition nih.gov |

| Gossypin (Flavone) | DYRK1A | 1.4 µM | ATP-competitive inhibition nih.gov |

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in various diseases. nih.govmdpi.com The search for effective urease inhibitors is an active area of pharmaceutical research. nih.gov While the inhibitory potential of this compound itself is not well-defined, studies on related N-containing heterocyclic compounds, such as imidazopyridine-oxazole derivatives, have demonstrated significant in vitro urease inhibition. nih.gov Some of these compounds have shown potency even greater than the standard inhibitor, thiourea (B124793). nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors. mdpi.com For instance, the monoterpene Camphene has been identified as a competitive inhibitor of urease. mdpi.com

Acetylcholinesterase Reactivation Studies with Pyridine Oxime Hybrids

While pyridine-based compounds, particularly pyridine oximes, are a significant area of research for the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents, there is currently no direct scientific literature available that investigates this compound for this specific activity. Studies on pyridine oxime hybrids focus on the nucleophilic properties of the oxime group to restore the function of the inhibited enzyme. The isothiocyanate moiety of this compound does not share this established reactivation mechanism.

Cellular Pathway Investigation (In Vitro Models)

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Methuosis)

The isothiocyanate group is a well-documented inducer of apoptosis in various cancer cell lines. This process is often mediated through the generation of reactive oxygen species (ROS) and the activation of caspase cascades. For instance, phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in cervical and pancreatic cancer cells by disrupting mitochondrial membrane potential and activating caspases frontiersin.org.

Methuosis, a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolization, has been linked to compounds containing pyridine-like structures. nih.gov While direct studies on this compound are absent, the presence of the pyridine ring suggests a potential, yet uninvestigated, role in inducing this alternative cell death pathway. Methuosis is triggered by the dysregulation of macropinocytosis and endosomal trafficking, leading to the accumulation of large, fluid-filled vacuoles that ultimately result in cell death. researchgate.netresearchgate.netnih.gov

Mitigation of Cell Proliferation (e.g., Leukemic Cells)

Various isothiocyanates have demonstrated the ability to inhibit the proliferation of cancer cells, including leukemic cells. nih.govresearchgate.net The mechanism of action often involves the arrest of the cell cycle at different phases. For example, some isothiocyanates have been found to cause a G2/M phase arrest in HeLa cells. nih.gov Although direct evidence for this compound is not available, the established anti-proliferative effects of the isothiocyanate moiety suggest that this compound could exhibit similar activity against leukemic cell lines.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Influence of Pyridine Substituents and Linker Length

The length and composition of the linker connecting the pyridine ring to a pharmacophore, in this case, the isothiocyanate group, are also crucial. The two-carbon ethyl linker in this compound provides a degree of conformational flexibility, allowing the isothiocyanate group to orient itself for optimal interaction with its target. Variations in linker length could impact the compound's ability to reach and bind to its target site, thereby modulating its biological effects.

Role of the Isothiocyanate Group in Bioactivity

The isothiocyanate (-N=C=S) group is a key pharmacophore responsible for a wide range of biological activities. mdpi.com Its electrophilic carbon atom readily reacts with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This covalent modification of key cellular proteins can disrupt their function and trigger downstream signaling pathways, leading to effects like apoptosis and cell cycle arrest. mostwiedzy.pl The specific reactivity and biological effects of the isothiocyanate group can be modulated by the nature of the substituent attached to it, in this case, the 2-pyridylethyl group. Aromatic isothiocyanates have been suggested to have a greater ability to cross bacterial membrane structures, potentially enhancing their antimicrobial activity compared to aliphatic isothiocyanates. mdpi.com

Conformational Aspects and Binding Affinity

The conformational flexibility of the ethyl-isothiocyanate side chain in this compound is a key determinant of its interaction with biological macromolecules. The rotational freedom around the C-C and C-N single bonds allows the isothiocyanate group (-N=C=S) to adopt various spatial orientations relative to the pyridine ring. Computational modeling studies on structurally related molecules, such as phenethyl isothiocyanate (PEITC), have provided insights into the conformational preferences of such side chains. These studies suggest that the molecule likely exists as a mixture of conformers in solution, with the extended anti-conformation generally being of lower energy. The specific conformational landscape of this compound, however, would also be influenced by potential intramolecular interactions between the pyridine nitrogen and the isothiocyanate group.

The isothiocyanate moiety is a highly electrophilic group, making it reactive towards nucleophilic residues in proteins, such as the thiol groups of cysteine and the amino groups of lysine (B10760008). This reactivity is the basis for the covalent binding of isothiocyanates to a variety of protein targets, which is believed to be a primary mechanism of their biological activity. nih.govnih.govresearchgate.net Studies on various isothiocyanates have shown that their binding affinity to proteins can correlate with their biological effects, such as the induction of apoptosis in cancer cells. nih.gov For instance, the relative tubulin binding affinity of different isothiocyanates has been shown to correspond with their potency in cell growth inhibition. nih.gov

While specific binding affinity studies for this compound are not extensively documented in the reviewed literature, the presence of the pyridine ring introduces an additional layer of potential interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. These non-covalent interactions could play a significant role in the initial recognition and positioning of the molecule before covalent bond formation by the isothiocyanate group, thereby influencing its binding affinity and selectivity for specific protein targets.

In Vitro Antimicrobial Research

Antibacterial Activity

The antibacterial properties of compounds containing a pyridine nucleus have been a subject of considerable research. nih.gov Various derivatives of pyridine have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, isothiocyanates are a class of compounds known for their antimicrobial effects. nih.govresearchgate.netnih.gov The antibacterial action of isothiocyanates is often attributed to their ability to react with microbial proteins and enzymes, disrupting essential cellular functions. nih.gov

While specific studies detailing the antibacterial activity of this compound are limited in the available scientific literature, the activity of related aromatic isothiocyanates has been investigated. For example, benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The antibacterial efficacy of these compounds appears to be related to their chemical structure, with aromatic isothiocyanates often exhibiting greater activity. mdpi.com It is hypothesized that the aromatic ring facilitates the transport of the isothiocyanate group across the bacterial cell membrane. mdpi.com

Given the presence of both a pyridine ring and an isothiocyanate group, it is plausible that this compound would exhibit antibacterial properties. The pyridine moiety could enhance its solubility and ability to interact with bacterial targets, while the isothiocyanate group would provide the reactive component for covalent modification of bacterial proteins. However, without specific experimental data, the precise spectrum and potency of its antibacterial activity remain to be determined.

Antifungal Activity

The investigation of pyridine derivatives has also extended to their potential as antifungal agents. nih.gov Numerous studies have reported the synthesis of pyridine-containing compounds with significant activity against a range of fungal pathogens. nih.gov The isothiocyanate functional group is also known to possess antifungal properties. The volatile nature of some isothiocyanates allows them to act as fumigants, inhibiting fungal growth in both soil and stored products.

The combination of a pyridine ring and an isothiocyanate group in this compound suggests a potential for antifungal action. The pyridine component might contribute to the compound's ability to penetrate fungal cell walls and membranes, while the isothiocyanate group could inactivate key fungal enzymes. Further research, including in vitro susceptibility testing against clinically relevant fungal species, would be necessary to confirm and characterize the antifungal potential of this specific compound.

Antitrypanosomal and Antileishmanial Properties of Related Structures

Several classes of pyridine-containing compounds have been investigated for their activity against protozoan parasites, including Trypanosoma and Leishmania species, the causative agents of trypanosomiasis and leishmaniasis, respectively. acs.orgacs.orglshtm.ac.ukmdpi.comnih.gov These diseases represent significant global health challenges, and there is an urgent need for new and effective therapeutic agents.

Research has demonstrated that various pyridine derivatives, such as pyrazolopyridines and pyridyl-chalcones, exhibit promising in vitro activity against different species and life-cycle stages of these parasites. acs.orglshtm.ac.uknih.gov For instance, certain pyrazolopyridine derivatives have shown potent antileishmanial activity against Leishmania donovani and Leishmania amazonensis. acs.orgacs.orgnih.govnih.gov The mechanism of action for some of these compounds is thought to involve the disruption of parasitic metabolic pathways or the inhibition of essential enzymes like iron superoxide dismutase. mdpi.com

Similarly, various pyridine-based scaffolds have been explored for their antitrypanosomal potential. lshtm.ac.ukresearchgate.netnih.govacs.org Studies on imidazo[1,2-a]pyridine and pyridyl-chalcone derivatives have identified compounds with significant activity against Trypanosoma brucei. lshtm.ac.uk The structure-activity relationship studies within these series of compounds often highlight the importance of the substitution pattern on the pyridine ring for optimal antiparasitic activity. lshtm.ac.uk

While direct studies on the antitrypanosomal and antileishmanial properties of this compound were not found, the established activity of related pyridine structures suggests that this compound could be a candidate for such investigations. The presence of the reactive isothiocyanate group could offer a different mechanism of action compared to many of the previously studied pyridine derivatives, potentially involving the covalent modification of parasitic proteins.

Emerging Research Avenues and Future Perspectives

Development of Novel Chemical Probes and Biological Tools

The development of novel chemical probes is crucial for understanding complex biological processes. The structural motifs within 2-(2-Isothiocyanatoethyl)pyridine make it a promising candidate for designing such tools. The pyridine (B92270) moiety can participate in metal coordination and hydrogen bonding, while the isothiocyanate group can form stable covalent bonds with nucleophilic residues in biomolecules, such as the amine groups in lysine (B10760008) or the thiol groups in cysteine.

While direct research on this compound as a chemical probe is still nascent, studies on related pyridine-containing thiosemicarbazones offer valuable insights. For instance, complexes of pyridine-2-carbaldehyde thiosemicarbazone have been investigated for their biological activities, which are linked to their interactions with cellular thiols like glutathione. nih.gov This suggests that the isothiocyanate group in this compound could be similarly exploited to target and react with specific cellular components, potentially enabling the development of probes for detecting enzymatic activity or for labeling specific proteins. The reaction of the isothiocyanate with cellular thiols could be a basis for designing probes whose fluorescence or other detectable signals are modulated upon binding, providing a mechanism for sensing biological analytes.

Future research could focus on synthesizing derivatives of this compound functionalized with reporter groups, such as fluorophores or biotin. These derivatives could serve as powerful tools for a range of biological applications, including fluorescence microscopy, flow cytometry, and affinity purification of target proteins.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental studies provides a powerful paradigm for accelerating the discovery and optimization of new chemical entities. For this compound and its derivatives, this integrated approach can offer deep insights into their structure-activity relationships, reaction mechanisms, and potential biological targets.

Experimental techniques, including NMR spectroscopy and X-ray crystallography, can then be used to validate the computational predictions and provide detailed structural information. nih.gov This iterative cycle of prediction and validation can guide the rational design of new derivatives with enhanced properties. For instance, by understanding how structural modifications affect the electrophilicity of the isothiocyanate group, researchers can design more potent and selective inhibitors for specific enzymes. Furthermore, molecular docking studies can be used to predict the binding modes of these compounds within the active sites of target proteins, providing a basis for understanding their biological activity and for designing next-generation molecules with improved efficacy. nih.gov

Exploration of Polymeric or Material Science Applications

The bifunctional nature of this compound also presents opportunities for its use in polymer and materials science. The pyridine ring can be utilized for its coordination chemistry with various metal ions, while the isothiocyanate group can serve as a reactive handle for grafting the molecule onto polymer backbones or for surface functionalization of materials.

Although specific applications of this compound in this domain are yet to be extensively reported, the chemistry of its constituent functional groups is well-established in materials science. Pyridine-containing polymers are known for their interesting optical, electronic, and catalytic properties. The incorporation of this compound into polymer chains could lead to new materials with unique characteristics. For example, the pyridine units could act as ligands for creating metallopolymers with potential applications in catalysis or as sensory materials.

The isothiocyanate group offers a versatile tool for surface modification. It can react with amine- or thiol-functionalized surfaces to create covalently attached monolayers. This could be used to modify the properties of materials such as silica, gold nanoparticles, or carbon nanotubes, imparting new functionalities. For instance, surfaces modified with this compound could be used for metal ion sequestration, or as platforms for the immobilization of biomolecules.

Future research in this area could involve the synthesis and characterization of polymers and materials incorporating this compound and the investigation of their properties for applications in areas such as catalysis, sensing, and biomedicine.

Sustainable Synthesis and Green Chemistry for this compound Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic methodologies in order to minimize environmental impact. For this compound and its derivatives, the adoption of sustainable and efficient synthetic routes is a key area for future research.

Traditional methods for the synthesis of isothiocyanates often involve the use of hazardous reagents such as thiophosgene (B130339). Green chemistry approaches aim to replace these with more environmentally benign alternatives. For instance, a one-pot synthesis of isothiocyanates from primary amines and carbon disulfide using sodium persulfate in water has been developed, offering a greener alternative. rsc.org Such methods, which utilize water as a solvent and avoid toxic reagents, are highly desirable for the synthesis of this compound derivatives. rsc.org

Similarly, the synthesis of the pyridine core can be made more sustainable. Microwave-assisted organic synthesis, for example, can significantly reduce reaction times and energy consumption. orgsyn.org The development of one-pot, multi-component reactions for the synthesis of substituted pyridines is another promising green chemistry strategy. orgsyn.org

Future efforts in this area will likely focus on the development of catalytic and solvent-free methods for the synthesis of this compound and its derivatives. The use of renewable starting materials and the design of processes with high atom economy will be crucial for ensuring the long-term sustainability of the production of these valuable compounds.

Q & A

Q. What are the challenges in characterizing reactive intermediates during its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.